6,8-DIBROMO-7-METHYL-3,3-BIS(PIPERIDINOMETHYL)-2,3-DIHYDRO-4H-CHROMEN-4-ONE
Overview
Description
6,8-Dibromo-7-methyl-3,3-bis(piperidinomethyl)-2,3-dihydro-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of bromine atoms at positions 6 and 8, a methyl group at position 7, and two piperidinomethyl groups at position 3 of the chromenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-7-methyl-3,3-bis(piperidinomethyl)-2,3-dihydro-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: The starting material, 7-methylchromenone, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce bromine atoms at positions 6 and 8.
Piperidinomethylation: The brominated intermediate is then subjected to a piperidinomethylation reaction. This involves the reaction of the intermediate with piperidine and formaldehyde under basic conditions to introduce the piperidinomethyl groups at position 3.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-7-methyl-3,3-bis(piperidinomethyl)-2,3-dihydro-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromenones.
Scientific Research Applications
6,8-Dibromo-7-methyl-3,3-bis(piperidinomethyl)-2,3-dihydro-4H-chromen-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,8-dibromo-7-methyl-3,3-bis(piperidinomethyl)-2,3-dihydro-4H-chromen-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s bromine atoms and piperidinomethyl groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6,8-Dibromo-7-methylchromenone: Lacks the piperidinomethyl groups, resulting in different biological activities.
7-Methyl-3,3-bis(piperidinomethyl)chromenone: Lacks the bromine atoms, affecting its chemical reactivity and biological properties.
6,8-Dibromo-3,3-bis(piperidinomethyl)chromenone: Lacks the methyl group at position 7, leading to variations in its chemical and biological behavior.
Uniqueness
6,8-Dibromo-7-methyl-3,3-bis(piperidinomethyl)-2,3-dihydro-4H-chromen-4-one is unique due to the combination of bromine atoms, a methyl group, and piperidinomethyl groups. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6,8-dibromo-7-methyl-3,3-bis(piperidin-1-ylmethyl)-2H-chromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30Br2N2O2/c1-16-18(23)12-17-20(19(16)24)28-15-22(21(17)27,13-25-8-4-2-5-9-25)14-26-10-6-3-7-11-26/h12H,2-11,13-15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKLAUASYZRWEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1Br)OCC(C2=O)(CN3CCCCC3)CN4CCCCC4)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30Br2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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